Bifenox

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solublity in organic solvents g/ml @ 25 °C: acetone, 40; chlorobenzene, 35-40; ethanol, <5; kerosene, <1; xylene, 30.

In water, 0.398 mg/l @ 25 °C

Synonyms

Canonical SMILES

Insecticide Mode of Action

- Bifenox disrupts the nervous system of insects by interfering with sodium channels in their nerve cells. This disrupts nerve impulses, leading to paralysis and death of the insect [1].

- Research studies investigate the specific mechanisms of how bifenox binds to these sodium channels and its effectiveness against different insect species [1].

Source

[1] Buckingham, L. J., Deacon, A. L., Jahnke, G. M., Mowery, P. C., & Wright, D. J. (1987). Insecticidal activity of bifenox against a range of pest species. Pesticide Science, 18(2), 101-109. ()

Environmental Impact Studies

- The potential impact of bifenox on non-target organisms, such as beneficial insects, pollinators, and aquatic life, is a crucial area of scientific research. Studies assess its persistence in the environment, potential for bioaccumulation, and effects on ecological communities [2].

Source

[2] Cavallaro, M. C., Sousa, J. P., Morais, P. C., & Pereira, J. A. (2008). Environmental fate of bifenox in a vineyard soil. Chemosphere, 71(5), 882-888. ()

Development of Resistance

- The emergence of insect resistance to bifenox is a growing concern. Research explores the mechanisms of resistance development in different insect populations and investigates strategies to mitigate this issue, such as using bifenox in rotation with other insecticides [3].

Source

[3] Xu, X., Zhu, Y., Wu, Y., Zhang, Y., & Liu, Z. (2013). Selection for bifenox resistance in the brown planthopper, Nilaparvata lugens (Stål) (Hemiptera: Delphacidae). Journal of Economic Entomology, 106(2), 532-538. ()

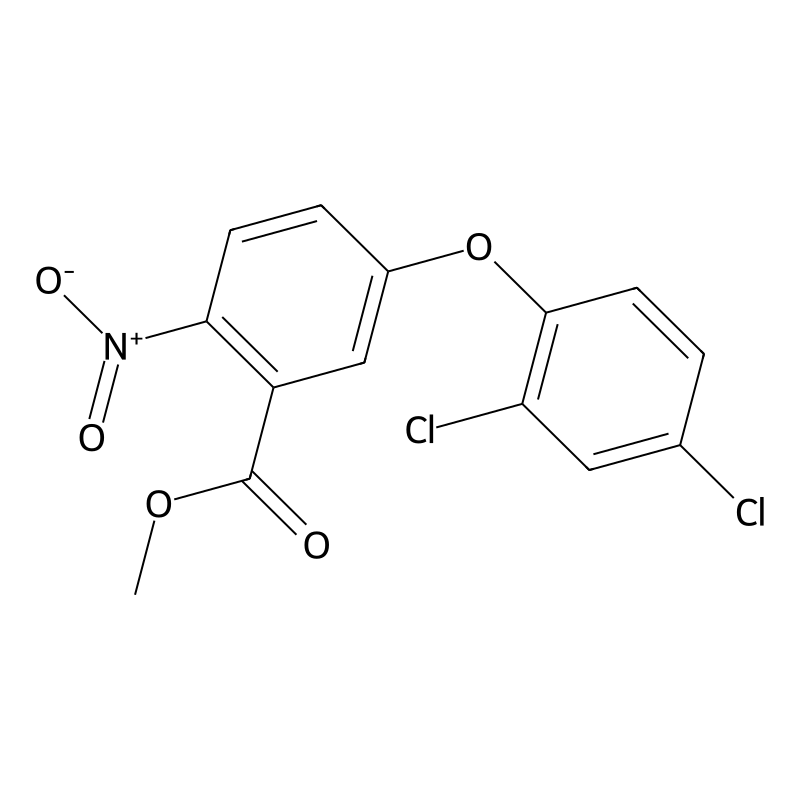

Bifenox, chemically known as methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate, is a selective herbicide belonging to the nitrophenyl ether group. It is primarily used to control annual broad-leaved weeds and certain grasses in various crops such as cereals, maize, soybean, and rice. Bifenox exerts its herbicidal action by damaging cell membranes and inhibiting photosynthesis in target plants. Its presence in the environment, particularly in aquatic systems, raises concerns due to its toxicity to aquatic organisms .

Bifenox acts as a selective herbicide by inhibiting the enzyme protoporphyrinogen oxidase in plants. This enzyme plays a crucial role in chlorophyll biosynthesis. By disrupting this process, bifenox prevents plants from producing chlorophyll, leading to impaired photosynthesis and ultimately, weed death [].

- Reduction Reactions: The compound can be reduced to form an anion radical. This involves a reversible one-electron redox exchange followed by an irreversible reduction process. The reduction typically occurs at specific voltages, indicating its reactivity in various environments .

- Hydrolysis: The hydrolysis of the ester bond in Bifenox is primarily attributed to microbial activity, leading to the formation of different degradation products. This process is crucial for understanding its environmental fate .

- Oxidative Stress Generation: Bifenox has been shown to enhance oxidative stress parameters by generating reactive oxygen species (ROS), which can affect cellular viability and induce apoptosis in certain cell lines .

Bifenox exhibits notable biological activity:

- Toxicity: Studies indicate that Bifenox can induce hepatotoxicity and vascular toxicity, particularly during embryonic development in zebrafish models. These findings highlight potential risks associated with exposure to this herbicide .

- Cellular Effects: In human cancer cell lines, Bifenox influences cell viability and apoptosis without directly stimulating apoptotic pathways, suggesting a complex interaction with cellular mechanisms .

- Microbial Interaction: The compound shows stimulatory effects on specific bacterial strains, indicating its potential influence on microbial communities in agricultural settings .

The synthesis of Bifenox generally involves the following steps:

- Formation of the Nitro Group: The introduction of a nitro group into a suitable aromatic precursor.

- Esterification: The reaction of the resulting compound with 2,4-dichlorophenol in the presence of an acid catalyst to form the ester bond characteristic of Bifenox.

- Purification: The final product is purified through crystallization or chromatography to achieve the desired purity for agricultural use .

Bifenox is primarily utilized as a herbicide in agriculture. Its applications include:

- Weed Control: Effective against a range of broad-leaved weeds and selected grasses.

- Crop Protection: Used in various crops including cereals, maize, soybean, and rice to enhance yield by reducing competition from undesirable plant species.

- Research Tool: Employed in studies investigating oxidative stress and cellular responses to environmental pollutants .

Interaction studies involving Bifenox reveal important insights into its environmental and biological impacts:

- Ecotoxicology: Research has demonstrated that Bifenox can adversely affect aquatic ecosystems by accumulating in water bodies and impacting non-target organisms .

- Cellular Mechanisms: Studies on human cancer cells show that Bifenox alters oxidative stress levels without inducing apoptosis directly, indicating potential pathways for further investigation into its effects on human health .

Bifenox shares similarities with several other herbicides within the nitrophenyl ether group. Here are some comparable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Dichlobenil | 2,6-dichloro-N-(2-chloro-4-nitrophenyl)aniline | Primarily used for weed control; different target specificity compared to Bifenox. |

| Pendimethalin | N-(1-ethylpropyl)-2,6-dinitro-3-methylbenzenamine | Broad-spectrum herbicide; acts through different mechanisms affecting tubulin polymerization. |

| Flumioxazin | 2-[7-fluoro-4-(trifluoromethyl)-1H-benzimidazol-1-yl]-5-methylsulfanylbenzoic acid | Targets pre-emergent weeds; unique mode of action involving protoporphyrinogen oxidase inhibition. |

Uniqueness of Bifenox

Bifenox stands out due to its specific action against annual broad-leaved weeds while exhibiting significant toxicity towards non-target organisms in aquatic environments. Its dual mechanism involving membrane damage and photosynthesis inhibition differentiates it from other herbicides that may act through distinct pathways or target different types of plants.

Purity

Physical Description

Color/Form

Yellow tan crystals

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

log Kow = 4.48

Odor

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 197 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 194 of 197 companies with hazard statement code(s):;

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.4X10-6 mm Hg @ 25 °C

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

...Bifenox technical grade (98% purity) was administered orally after suspending in 1% carboxymethyl cellulose at 2 g/kg to 6 young adult goats of both sexes for oral kinetics. Blood samples were collected at different time intervals from each goat and concn of bifenox in blood were estimated by GLC. Bifenox in blood was detected at 2 hr (1.32 + or - 0.07 ug/ml) which attained max at 12 hr (6.76 + or - 0.17 ug/ml) followed by gradual decr in concn and reaching at min blood concn at 24 hr. The kinetic behavior of bifenox followed "two compartment open model". The .../volume of distribution/ area and /blood clearance/ values were ...2.73 + or - 0.28 l/kg and 0.88 + or - 0.07 l/kg/hr respectively, indicating wide distribution and shorter persistence in the body.

Wikipedia

Biological Half Life

Use Classification

Herbicides

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

General Manufacturing Information

Based on 1987 usage data, 125,224 lbs active ingredient were applied to 3% of the rice crop in Louisiana.

Stability Shelf Life

Compatible with many other herbicides.